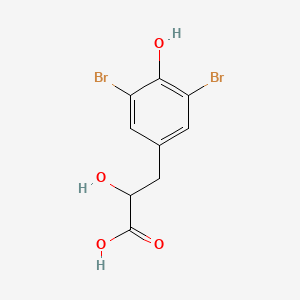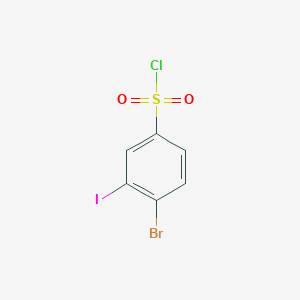
4-Bromo-3-iodobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3BrIO2SCl It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 4 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-iodobenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of bromobenzene followed by iodination. The general steps are as follows:
Sulfonation: Bromobenzene is reacted with chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride.
Iodination: The 4-bromobenzenesulfonyl chloride is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 3 position.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The bromine and iodine atoms can participate in oxidation and reduction reactions, leading to the formation of different halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-Bromo-3-iodobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-iodobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The bromine and iodine atoms can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Similar structure but lacks the bromine atom.
4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the iodine atom.
Benzenesulfonyl Chloride: Parent compound without any halogen substitutions.
Uniqueness
4-Bromo-3-iodobenzenesulfonyl chloride is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation imparts distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of bromine and iodine allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C6H3BrClIO2S |
|---|---|
Peso molecular |
381.41 g/mol |
Nombre IUPAC |
4-bromo-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H |
Clave InChI |
IPALJLVEDUNDTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
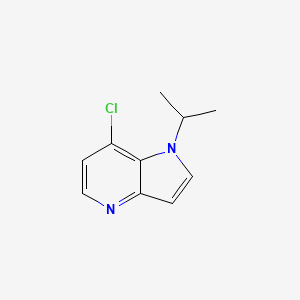

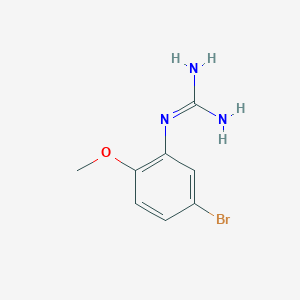
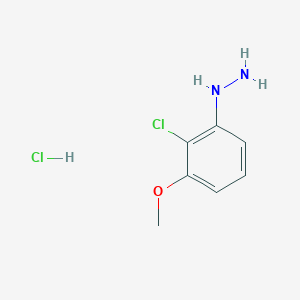
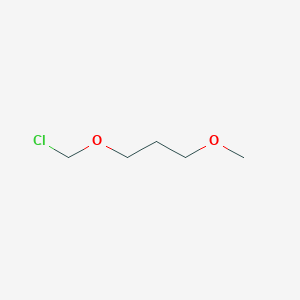
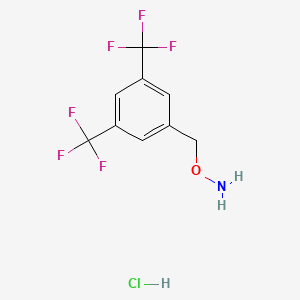
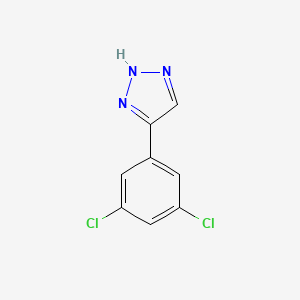
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
![1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
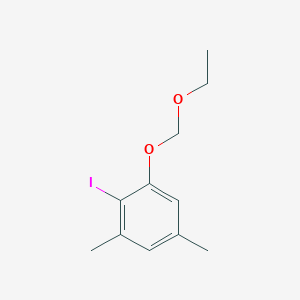
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
